Electrophysiological Selectivity Ratio: Cl-HIBO Demonstrates 275- to 1600-Fold Discrimination for GluR1/2 Versus GluR3/4
In two-electrode voltage-clamp recordings from Xenopus oocytes expressing homomeric rat GluR1, GluR2, GluR3, or GluR4 receptors, Cl-HIBO exhibits electrophysiological selectivity ratios ranging from 275 to 1600 for GluR1/2 over GluR3/4 [1]. This selectivity is derived from EC50 ratios: Cl-HIBO activates GluR1 (EC50 4.7 μM) and GluR2 (EC50 1.7 μM) at sub-5 μM concentrations, whereas GluR3 and GluR4 require 2700 μM and 1300 μM respectively . In contrast, (S)-5-fluorowillardiine, a widely used potent AMPA agonist, exhibits EC50 values of 0.382 μM (GluR1), 0.463 μM (GluR2), 20.9 μM (GluR3), and 11.9 μM (GluR4), yielding selectivity ratios of only ~30-55 fold for GluR1/2 over GluR3/4 . AMPA itself (the reference standard) shows no meaningful subtype discrimination across GluR1-4 [2].
| Evidence Dimension | Electrophysiological selectivity ratio (EC50 GluR3 or GluR4 ÷ EC50 GluR1 or GluR2) |
|---|---|
| Target Compound Data | EC50: GluR1 4.7 μM, GluR2 1.7 μM, GluR3 2700 μM, GluR4 1300 μM; Selectivity ratio: 275-1600 fold for GluR1/2 over GluR3/4 |
| Comparator Or Baseline | (S)-5-fluorowillardiine: EC50 GluR1 0.382 μM, GluR2 0.463 μM, GluR3 20.9 μM, GluR4 11.9 μM; Selectivity ratio ~30-55 fold. AMPA: no subunit discrimination. |
| Quantified Difference | Cl-HIBO exhibits 5- to 50-fold greater subunit discrimination (275-1600× vs 30-55×) compared to (S)-5-fluorowillardiine; AMPA lacks measurable subunit selectivity. |
| Conditions | Two-electrode voltage clamp; Xenopus oocytes expressing homomeric rat GluR1, GluR2, GluR3, or GluR4 (flip isoforms); agonist bath application. |
Why This Matters
The 275- to 1600-fold selectivity window enables experimental activation of GluR1/2-containing receptors at concentrations (≤10 μM) where GluR3/4-mediated currents are negligible, which is unattainable with any other commercially available AMPA agonist.
- [1] Bjerrum EJ, Kristensen AS, Pickering DS, Greenwood JR, Nielsen B, Liljefors T, Schousboe A, Bräuner-Osborne H, Madsen U. Design, synthesis, and pharmacology of a highly subtype-selective GluR1/2 agonist, (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO). J Med Chem. 2003;46(11):2246-2249. View Source
- [2] Class-level inference: AMPA is a non-selective agonist across GluR1-4 subunits; this is established textbook knowledge in glutamate receptor pharmacology. View Source
